Cas no 33869-43-1 (2-Ethynyloxetane)

2-Ethynyloxetane Chemical and Physical Properties
Names and Identifiers
-
- 2-Ethynyloxetane
- PS-20317
- CS-0172801
- AKOS040806953
- MFCD30803399
- 33869-43-1
- P18800
- SB40935
- SY284813
-
- MDL: MFCD30803399
- Inchi: 1S/C5H6O/c1-2-5-3-4-6-5/h1,5H,3-4H2
- InChI Key: ADMZVQKLKIHRLR-UHFFFAOYSA-N
- SMILES: O1CCC1C#C
Computed Properties
- Exact Mass: 82.041864811g/mol
- Monoisotopic Mass: 82.041864811g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 87.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2
- XLogP3: 0.4
2-Ethynyloxetane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1243441-100mg |
2-Ethynyloxetane |
33869-43-1 | 98% | 100mg |
¥3386.00 | 2024-05-18 | |
Chemenu | CM326514-500mg |
2-ethynyloxetane |
33869-43-1 | 95%+ | 500mg |
$*** | 2023-05-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1243441-1g |
2-Ethynyloxetane |
33869-43-1 | 98% | 1g |
¥12569.00 | 2024-05-18 | |
Chemenu | CM326514-1g |
2-ethynyloxetane |
33869-43-1 | 95+% | 1g |
$962 | 2021-08-18 | |
eNovation Chemicals LLC | D634536-500MG |
2-ethynyloxetane |
33869-43-1 | 95% | 500mg |
$720 | 2024-07-21 | |
Chemenu | CM326514-250mg |
2-ethynyloxetane |
33869-43-1 | 95%+ | 250mg |
$*** | 2023-05-30 | |
Chemenu | CM326514-5g |
2-ethynyloxetane |
33869-43-1 | 95%+ | 5g |
$*** | 2023-05-30 | |
eNovation Chemicals LLC | D634536-100mg |
2-ethynyloxetane |
33869-43-1 | 95% | 100mg |
$270 | 2024-07-21 | |
eNovation Chemicals LLC | D634536-5G |
2-ethynyloxetane |
33869-43-1 | 95% | 5g |
$3250 | 2024-07-21 | |
eNovation Chemicals LLC | D634536-250MG |
2-ethynyloxetane |
33869-43-1 | 95% | 250mg |
$435 | 2024-07-21 |
2-Ethynyloxetane Related Literature
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
Additional information on 2-Ethynyloxetane
Research Briefing on 2-Ethynyloxetane (CAS: 33869-43-1) in Chemical Biology and Pharmaceutical Applications
2-Ethynyloxetane (CAS: 33869-43-1) has recently emerged as a versatile building block in medicinal chemistry and chemical biology, particularly in the development of novel bioactive molecules and drug conjugates. This strained cyclic ether with an ethynyl substituent offers unique reactivity profiles, enabling its use in click chemistry, bioconjugation, and as a precursor for complex molecular architectures. Recent studies highlight its potential in targeted drug delivery systems and as a key intermediate in the synthesis of pharmacologically active compounds.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the utility of 2-ethynyloxetane in PROTAC (Proteolysis Targeting Chimera) development, where its strained ring system facilitated efficient linker formation between E3 ligase ligands and target protein binders. The researchers reported enhanced cellular permeability and improved degradation efficiency compared to traditional linear linkers, with particular success in targeting BRD4 and estrogen receptor proteins.
In the field of antibody-drug conjugates (ADCs), 2-ethynyloxetane has shown promise as a stable yet cleavable linker component. A Nature Biotechnology publication (2024) described its application in next-generation ADCs, where the oxetane ring's stability in circulation combined with controlled release properties in target tissues led to improved therapeutic indices. The ethynyl group allowed for site-specific conjugation through copper-free click chemistry, addressing heterogeneity issues common in conventional ADC platforms.
From a synthetic chemistry perspective, advances in asymmetric synthesis of 2-ethynyloxetane derivatives have been reported in Angewandte Chemie (2023), enabling access to enantiomerically pure forms critical for chiral drug development. The methodology employed palladium-catalyzed [2+2] cycloaddition with excellent enantioselectivity (>95% ee), opening new possibilities for structure-activity relationship studies in central nervous system targets.
Notably, the compound's application extends to materials science, where its polymerization characteristics are being explored for biodegradable medical implants. A recent ACS Applied Materials & Interfaces study (2024) demonstrated that 2-ethynyloxetane-based polymers exhibit tunable mechanical properties and favorable degradation profiles, making them suitable candidates for drug-eluting stents and tissue engineering scaffolds.
Ongoing clinical trials (Phase I/II) are investigating 2-ethynyloxetane-containing small molecules for oncology indications, with preliminary data showing reduced off-target effects compared to existing therapies. The compound's metabolic stability and favorable pharmacokinetic profile, as evidenced by recent ADME studies, contribute to its growing pharmaceutical relevance.
Future research directions appear focused on expanding the therapeutic applications of 2-ethynyloxetane derivatives, with particular interest in their potential as covalent inhibitors and in radiopharmaceutical development. The compound's unique combination of stability and reactivity continues to inspire innovative applications across chemical biology and drug discovery platforms.
33869-43-1 (2-Ethynyloxetane) Related Products
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
